2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid: Boc-MeAla-OH , is a derivative of α-amino acids. Its chemical structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine (MeAla). The Boc group shields the amino functionality, making it useful for peptide synthesis and protecting amino acids during chemical reactions .
Preparation Methods
a. Synthetic Routes: The synthesis of Boc-MeAla-OH typically involves the following steps:
Protection of Alanine Amino Group: Alanine is treated with tert-butyl chloroformate (BOC-Cl) to introduce the Boc protecting group.
Deprotection: The compound is then deprotected using acid (e.g., trifluoroacetic acid) to remove the Boc group and yield Boc-MeAla-OH.
b. Industrial Production: While Boc-MeAla-OH is not produced industrially on a large scale, it serves as an intermediate in peptide synthesis and drug development.
Chemical Reactions Analysis
Boc-MeAla-OH participates in various chemical reactions:
Hydrolysis: Removal of the Boc group by acid hydrolysis.
Coupling Reactions: It can be coupled with other amino acids to form peptides.
Reduction: Conversion of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
Boc-MeAla-OH finds applications in:
Peptide Synthesis: As a building block for peptide assembly.
Drug Development: In designing peptidomimetics and bioactive compounds.
Protein Engineering: For site-specific modification of proteins.
Mechanism of Action
The compound’s mechanism of action depends on its context (e.g., as part of a peptide or drug). It may interact with cellular receptors, enzymes, or other biomolecules.
Comparison with Similar Compounds
Boc-MeAla-OH is structurally related to other Boc-protected amino acids, such as Boc-Gly-OH and Boc-Leu-OH. Its uniqueness lies in its specific combination of the Boc group with alanine.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7-11(5,8(13)14)12(6)9(15)16-10(2,3)4/h7H2,1-6H3,(H,13,14) |
InChI Key |
IERMJRAKEYQFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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